Benzoic acid;4-iodophenol
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Overview
Description
Benzoic acid and 4-iodophenol are two distinct organic compounds with significant roles in various chemical processes and applications. Benzoic acid, with the chemical formula C7H6O2, is a simple aromatic carboxylic acid. It is a colorless crystalline solid that is widely used as a food preservative and in the synthesis of various organic substances It is a colorless solid and one of the three monoiodophenols .
Preparation Methods
Benzoic Acid:
Oxidation of Toluene: Benzoic acid is commonly prepared by the catalytic oxidation of toluene using air and vanadium pentoxide (V2O5) or manganese and cobalt acetates as catalysts.
Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile in the presence of an acid or base to yield benzoic acid.
4-Iodophenol:
Diazotization of 4-Aminophenol: 4-iodophenol can be synthesized from 4-aminophenol via the diazonium salt, followed by a reaction with potassium iodide.
Iodination of Phenol: An alternative synthesis involves the iodination of phenol using iodine and a suitable oxidizing agent.
Benzoic Acid:
Catalytic Oxidation: Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air in the presence of cobalt or manganese naphthenates.
4-Iodophenol:
Chemical Reactions Analysis
Benzoic Acid:
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide under specific conditions.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Benzoic acid can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
4-Iodophenol:
Nucleophilic Aromatic Substitution: 4-iodophenol undergoes nucleophilic aromatic substitution reactions where the iodine substituent is replaced by a nucleophile.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Scientific Research Applications
Benzoic Acid:
Food Preservative: Widely used as a food preservative due to its antimicrobial properties.
Pharmaceuticals: Used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemicals.
4-Iodophenol:
Chemiluminescence: Used to enhance chemiluminescence for the detection of cancer cells.
Fluorescence Probes: Employed in the development of novel fluorescence probes for detecting reactive oxygen species.
Mechanism of Action
Benzoic Acid:
Antimicrobial Activity: Benzoic acid exerts its antimicrobial effects by lowering the intracellular pH, which inhibits the activity of enzymes involved in glucose fermentation.
Metabolism: It is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in the urine.
4-Iodophenol:
Comparison with Similar Compounds
Benzoic Acid:
Similar Compounds: Phenylacetic acid, salicylic acid, and benzaldehyde.
Uniqueness: Benzoic acid is unique due to its simple structure and widespread use as a preservative and chemical intermediate.
4-Iodophenol:
Properties
CAS No. |
61807-37-2 |
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Molecular Formula |
C13H11IO3 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
benzoic acid;4-iodophenol |
InChI |
InChI=1S/C7H6O2.C6H5IO/c8-7(9)6-4-2-1-3-5-6;7-5-1-3-6(8)4-2-5/h1-5H,(H,8,9);1-4,8H |
InChI Key |
ISXFMCJKOUUUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1O)I |
Origin of Product |
United States |
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